methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a carboxylate ester and a sulfamoyl group linked to a 3-methyl-4-oxophthalazine moiety. Its synthesis likely involves coupling reactions between thiophene-2-carboxylate derivatives and functionalized phthalazine intermediates, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
methyl 3-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-19-15(20)11-6-4-3-5-10(11)12(18-19)9-17-26(22,23)13-7-8-25-14(13)16(21)24-2/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOHRLELFHIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound shares structural motifs with two classes of molecules:
- Sulfonamide-linked heterocycles: Similar to sulfonylurea herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which feature sulfamoyl bridges linking aromatic systems .
- Thiophene-carboxylate derivatives : Example 62 in describes a chromen-4-one derivative with a thiophene-2-carboxylate group, highlighting the prevalence of this motif in bioactive molecules. The target compound’s phthalazine group may confer distinct electronic properties compared to pyrazolo-pyrimidine systems in such analogues .
Physicochemical Properties
A comparison of key properties is summarized below:
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